Cas no 320420-17-5 (4-Chloro-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide)

4-Chloro-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide is a synthetic organic compound featuring a benzamide core substituted with a chloro group at the para position and an N-linked 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety. This structure confers potential pharmacological relevance, particularly in targeting receptor interactions due to the presence of the phenylpiperazine group, known for modulating neurotransmitter systems. The chloro substitution enhances lipophilicity, potentially improving membrane permeability. Its well-defined molecular architecture makes it a valuable intermediate in medicinal chemistry research, particularly for developing ligands with selective binding properties. The compound’s purity and stability under standard conditions further support its utility in exploratory studies.
4-Chloro-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide structure
320420-17-5 structure
Product name:4-Chloro-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide
CAS No:320420-17-5
MF:C19H20ClN3O2
MW:357.834003448486
CID:3143264
PubChem ID:1483611

4-Chloro-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide
    • 320420-17-5
    • HMS569G22
    • 1F-944
    • Bionet1_000540
    • Oprea1_648612
    • 4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
    • SMR000549454
    • HMS2876H13
    • AKOS001407833
    • 4-CHLORO-N~1~-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]BENZAMIDE
    • MLS001165528
    • STK360047
    • 4-chloro-N-[2-oxo-2-(4-phenylpiperazino)ethyl]benzenecarboxamide
    • CHEMBL1476579
    • Inchi: InChI=1S/C19H20ClN3O2/c20-16-8-6-15(7-9-16)19(25)21-14-18(24)23-12-10-22(11-13-23)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,25)
    • InChI Key: KOOMEWSHBUZPBG-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 357.1244046Da
  • Monoisotopic Mass: 357.1244046Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 52.7Ų

4-Chloro-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627335-2mg
4-Chloro-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzamide
320420-17-5 98%
2mg
¥619.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627335-25mg
4-Chloro-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzamide
320420-17-5 98%
25mg
¥1192.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627335-20mg
4-Chloro-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzamide
320420-17-5 98%
20mg
¥1083.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627335-5mg
4-Chloro-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzamide
320420-17-5 98%
5mg
¥573.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627335-1mg
4-Chloro-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzamide
320420-17-5 98%
1mg
¥499.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627335-10mg
4-Chloro-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzamide
320420-17-5 98%
10mg
¥862.00 2024-05-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1627335-50mg
4-Chloro-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzamide
320420-17-5 98%
50mg
¥1292.00 2024-05-19

Additional information on 4-Chloro-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide

Introduction to 4-Chloro-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide (CAS No. 320420-17-5)

4-Chloro-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide, identified by its CAS number 320420-17-5, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of interest in medicinal chemistry research. The structure of this benzamide derivative incorporates a chloro-substituted phenyl ring and an N-substituted piperazine moiety, which are common features in the design of drugs targeting central nervous system disorders.

The< strong>benzamide moiety is known for its role in various pharmacological applications, including pain relief and anti-inflammatory effects. The presence of a< strong>chloro group on the aromatic ring typically enhances the lipophilicity and binding affinity of the molecule, which can be crucial for its efficacy as a drug candidate. Additionally, the< strong>piperazine ring is frequently found in psychoactive drugs due to its ability to modulate neurotransmitter systems.

In recent years, there has been growing interest in the development of novel compounds that target neurological disorders. The< strong>4-Chloro-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide structure has been investigated for its potential as a therapeutic agent. Studies have suggested that this compound may interact with specific receptors in the brain, potentially leading to effects on mood regulation and cognitive function. The< strong>piperazine-containing moiety, in particular, has been associated with activity at serotonin and dopamine receptors, which are key targets in the treatment of depression and other psychiatric conditions.

The synthesis of< strong>4-Chloro-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide involves multi-step organic reactions, including condensation reactions and nucleophilic substitutions. The chloro-substituted benzamide serves as a key intermediate, which is then functionalized to introduce the piperazine side chain. The precise stereochemistry of the< strong>piperazine ring is critical for achieving the desired biological activity, and thus careful control over reaction conditions is necessary.

Evidence from preclinical studies indicates that compounds with a similar structure to< strong>4-Chloro-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide may have therapeutic potential. For instance, related benzamides have been shown to modulate neurotransmitter release and receptor binding affinity. These findings support further investigation into the pharmacological properties of this compound. Researchers are particularly interested in exploring its potential as an adjunct treatment for conditions characterized by impaired cognitive function or emotional disturbances.

The< strong>CAS number 320420-17-5 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and patents. This standardized numbering system ensures that researchers worldwide can accurately reference and utilize this molecule in their studies. The availability of detailed chemical information associated with this CAS number allows for precise characterization of its physical and chemical properties, which is essential for both laboratory synthesis and industrial applications.

The< strong>piperazine-containing moiety is not only relevant for its pharmacological activity but also for its structural role in enhancing solubility and metabolic stability. These properties are critical factors when evaluating a compound's suitability for further development into a drug product. Additionally, the< strong>chloro group contributes to the molecule's overall hydrophobicity, which can influence its absorption and distribution within the body.

In conclusion, 4-Chloro-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide (CAS No. 320420-17-5) represents an intriguing candidate for further pharmacological exploration. Its unique structural features suggest potential therapeutic applications in neurological disorders, particularly those involving modulation of neurotransmitter systems. As research continues to uncover new insights into the biological activity of this compound, it may emerge as a valuable tool in the development of novel treatments.

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